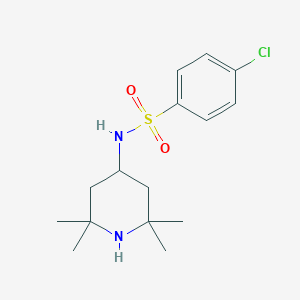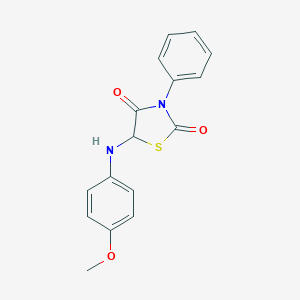
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione, commonly known as Bromophenylthiazolidinedione (BP-TZD), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-TZD is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to activate the PPARγ receptor, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve glucose and lipid metabolism.
实验室实验的优点和局限性
One of the advantages of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of diabetes and obesity. However, one of the limitations of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for research on 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. Another area of research could be the investigation of the potential use of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease. In addition, further research could be conducted to fully understand the mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione.
合成方法
The synthesis of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromophenyl isothiocyanate with 4-toluidine in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with maleic anhydride to yield 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of diabetes and obesity.
属性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-6-12(7-3-10)18-14-15(20)19(16(21)22-14)13-8-4-11(17)5-9-13/h2-9,14,18H,1H3 |
InChI 键 |
ASNNLWABVKUOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)